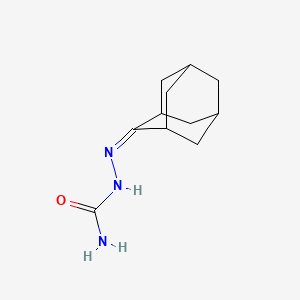
4-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)benzene-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride involves multiple stepsThe final step involves the addition of the hydrochloride group to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments would be essential to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions may result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride: has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mécanisme D'action
The mechanism of action of 4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives and difluorophenyl-containing compounds. Examples include:
- 4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol
- 2,4-difluorophenyl thiazole derivatives
Uniqueness
The uniqueness of 4-(4-((2,4-difluorophenyl)amino)-3,5-thiazolyl)benzene-1,2-diol, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Propriétés
Formule moléculaire |
C15H11ClF2N2O2S |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
4-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C15H10F2N2O2S.ClH/c16-9-2-3-11(10(17)6-9)18-15-19-12(7-22-15)8-1-4-13(20)14(21)5-8;/h1-7,20-21H,(H,18,19);1H |
Clé InChI |
DWBRFPHLHWUPBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CSC(=N2)NC3=C(C=C(C=C3)F)F)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)





![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)

![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)


![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
